molecular formula C5H10N2O4 B135275 Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]-(9CI) CAS No. 156996-44-0

Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]-(9CI)

Cat. No.: B135275
CAS No.: 156996-44-0
M. Wt: 162.14 g/mol
InChI Key: DDWZIFBWWIEXGK-HRFVKAFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]-(9CI) is a chiral amino acid derivative with a hydrazino group at the second carbon and a methyl group at the third carbon

Properties

CAS No.

156996-44-0

Molecular Formula

C5H10N2O4

Molecular Weight

162.14 g/mol

IUPAC Name

(2S,3S)-2-hydrazinyl-3-methylbutanedioic acid

InChI

InChI=1S/C5H10N2O4/c1-2(4(8)9)3(7-6)5(10)11/h2-3,7H,6H2,1H3,(H,8,9)(H,10,11)/t2-,3-/m0/s1

InChI Key

DDWZIFBWWIEXGK-HRFVKAFMSA-N

SMILES

CC(C(C(=O)O)NN)C(=O)O

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)NN)C(=O)O

Canonical SMILES

CC(C(C(=O)O)NN)C(=O)O

Synonyms

Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]-(9CI) typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial scale-up due to its high yield and stereoselectivity.

Industrial Production Methods

Industrial production of Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]-(9CI) can be achieved through biocatalytic processes that utilize engineered bacteria containing specific enzymes. These processes are advantageous due to their simplicity, high substrate concentration, and ease of industrial amplification .

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]-(9CI) undergoes various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azides or nitroso compounds.

    Reduction: Reduction reactions can convert the hydrazino group to an amino group.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include azides, nitroso compounds, amino derivatives, and various substituted products, depending on the specific reagents and conditions used.

Scientific Research Applications

Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]-(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]-(9CI) involves its interaction with specific molecular targets, such as enzymes. The hydrazino group can form covalent bonds with enzyme active sites, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful for studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]-(9CI) include:

Uniqueness

What sets Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]-(9CI) apart from these similar compounds is its unique hydrazino group, which provides distinct reactivity and potential for forming covalent bonds with enzyme active sites. This makes it particularly valuable for applications in enzyme inhibition and as a chemical probe in biochemical research.

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